molecular formula C22H27NO6 B11310722 N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline

N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline

Cat. No.: B11310722
M. Wt: 401.5 g/mol
InChI Key: ZIJZMHVMJCIGHL-UHFFFAOYSA-N
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Description

N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzo[c]chromen-3-yl moiety and a norvaline derivative. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline involves multiple steps. One common approach starts with the preparation of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate . This intermediate is then subjected to a series of reactions, including esterification and amidation, to introduce the norvaline moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Mechanism of Action

The mechanism of action of N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit pro-inflammatory cytokine production and promote anti-inflammatory cytokine production, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline is unique due to its specific combination of a benzo[c]chromen-3-yl moiety and a norvaline derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

2-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]pentanoic acid

InChI

InChI=1S/C22H27NO6/c1-4-7-17(21(25)26)23-20(24)13(3)28-18-11-10-15-14-8-5-6-9-16(14)22(27)29-19(15)12(18)2/h10-11,13,17H,4-9H2,1-3H3,(H,23,24)(H,25,26)

InChI Key

ZIJZMHVMJCIGHL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)C(C)OC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C

Origin of Product

United States

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